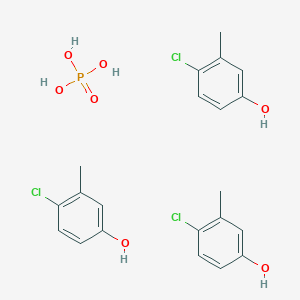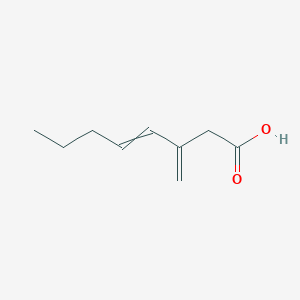
3-Methylideneoct-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylideneoct-4-enoic acid: is an organic compound characterized by the presence of a carboxylic acid group and a double bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylideneoct-4-enoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This method typically involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the dehydration of boric acid with alcohols to form boronic esters, which are then used in further reactions . This method is advantageous due to its scalability and the availability of starting materials.
化学反応の分析
Types of Reactions
3-Methylideneoct-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Methylideneoct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-Methylideneoct-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The presence of the double bond and carboxylic acid group allows it to engage in a variety of chemical transformations, influencing biological and chemical pathways .
類似化合物との比較
Similar Compounds
3-Methylideneoctanoic acid: Similar structure but lacks the double bond at the 4-position.
4-Octenoic acid: Contains a double bond but lacks the methylidene group.
3-Methylhex-4-enoic acid: Similar structure with a shorter carbon chain.
Uniqueness
3-Methylideneoct-4-enoic acid is unique due to the presence of both a methylidene group and a double bond within its carbon chain.
特性
CAS番号 |
90252-87-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methylideneoct-4-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-8(2)7-9(10)11/h5-6H,2-4,7H2,1H3,(H,10,11) |
InChIキー |
LCFWXOBMIFRSGU-UHFFFAOYSA-N |
正規SMILES |
CCCC=CC(=C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
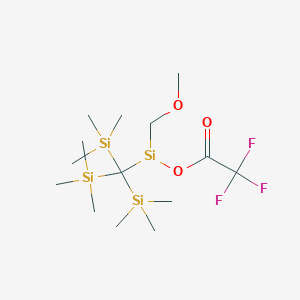

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
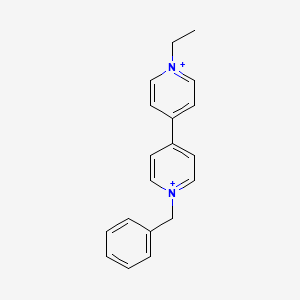
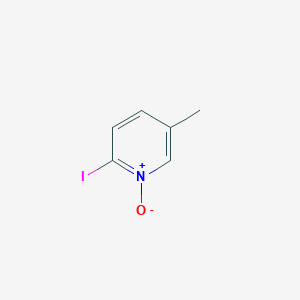
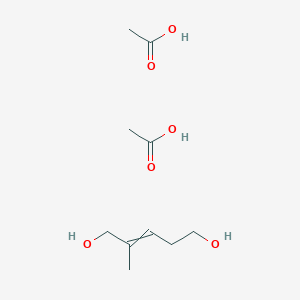
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
